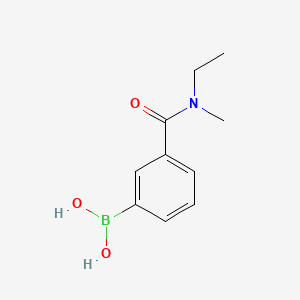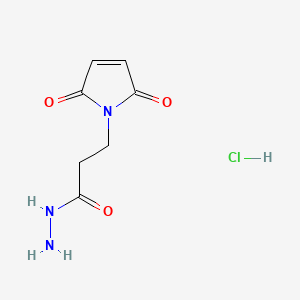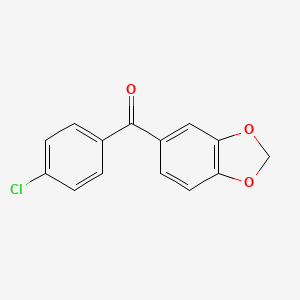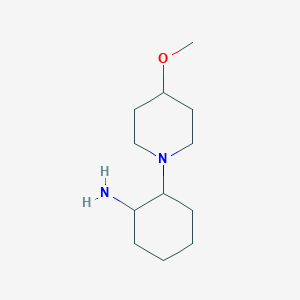
2-(Cyclopentyloxy)propanoic acid
Overview
Description
2-(Cyclopentyloxy)propanoic acid is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(cyclopentyloxy)propanoic acid . The InChI code is 1S/C8H14O3/c1-6(8(9)10)11-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
2-(Cyclopentyloxy)propanoic acid is a liquid at room temperature .Scientific Research Applications
Drug Development for Osteonecrosis
2-(Cyclopentyloxy)propanoic acid has been identified as a potential small molecule drug for the treatment of Bisphosphonate-Related Osteonecrosis of the Jaw (BRONJ) . This condition is a severe side effect of bisphosphonate therapy, commonly used for osteoporosis and other bone diseases. The compound’s efficacy as a therapeutic agent and prognostic marker is under investigation, which could lead to new approaches for screening, diagnosis, and treatment of BRONJ.
Biomarker Identification
The same study that identified 2-(Cyclopentyloxy)propanoic acid as a potential drug also highlighted its role in biomarker validation . Biomarkers are crucial for the early detection and monitoring of diseases. The compound’s involvement in molecular mechanisms related to BRONJ suggests it could serve as a reliable molecular insight for developing effective biomarkers.
Enantioseparation Studies
In the field of analytical chemistry, 2-(Cyclopentyloxy)propanoic acid can be used in enantioseparation studies to understand the chiral properties of similar compounds . This is essential for the pharmaceutical industry, as the different enantiomers of a drug can have vastly different therapeutic effects.
Chemical Synthesis
2-(Cyclopentyloxy)propanoic acid serves as a building block in chemical synthesis . It can be used to create a variety of complex molecules, which can have applications ranging from medicinal chemistry to industrial processes.
Lipid Metabolism Studies
Given its involvement in lipid metabolism pathways, as indicated by bioinformatics studies , 2-(Cyclopentyloxy)propanoic acid can be used to study lipid-related metabolic disorders. This could lead to a better understanding of diseases like obesity and hyperlipidemia.
Apoptosis Mechanism Exploration
The compound has been linked to apoptosis, or programmed cell death, which is a vital process in both health and disease . Research into how 2-(Cyclopentyloxy)propanoic acid affects apoptosis could provide insights into cancer therapy and tissue engineering.
RNA Splicing and Signaling Pathways
Lastly, 2-(Cyclopentyloxy)propanoic acid is associated with RNA splicing and various signaling pathways . This makes it a valuable tool for genetic research and the development of gene therapies.
Safety and Hazards
This compound is associated with certain hazards. The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
2-cyclopentyloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(8(9)10)11-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGBXZOYRLZLGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)propanoic acid | |
CAS RN |
854673-20-4 | |
| Record name | 2-(cyclopentyloxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















